molecular formula C11H7N3O2S B2363605 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011363-96-4

5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2363605
CAS RN: 1011363-96-4
M. Wt: 245.26
InChI Key: VIBHZLPEZJKIGV-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, also known as TPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves the inhibition of various enzymes and proteins, including CK2 and GSK-3β. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can modulate these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. In cancer cells, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to reduce the accumulation of β-amyloid plaques, which are characteristic of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its selectivity towards CK2 and GSK-3β, which makes it a potentially useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new targets for 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid inhibition, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid in combination with other drugs or therapies may enhance its therapeutic potential and lead to more effective treatments.

Synthesis Methods

5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be synthesized through a multi-step process starting from 2-aminopyrazole and 2-thiophenecarboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown promising results as a selective inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the pathogenesis of Alzheimer's disease. Inflammation is another area where 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown potential, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBHZLPEZJKIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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